1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 61717-03-1
VCID: VC19502391
InChI: InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3
SMILES:
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile

CAS No.: 61717-03-1

Cat. No.: VC19502391

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile - 61717-03-1

Specification

CAS No. 61717-03-1
Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
IUPAC Name 1-butyl-3-nitropyrazole-4-carbonitrile
Standard InChI InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3
Standard InChI Key MUCYHKZCPGVXAI-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=C(C(=N1)[N+](=O)[O-])C#N

Introduction

Chemical Identity and Structural Features

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile (C₉H₁₁N₄O₂) belongs to the pyrazole family, a class of heterocyclic aromatic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The substitution pattern of this derivative introduces distinct electronic and steric properties:

  • 1-Butyl group: A four-carbon alkyl chain that enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • 3-Nitro group: A strong electron-withdrawing substituent that influences the ring’s electronic density and reactivity.

  • 4-Carbonitrile: A polar functional group that can participate in hydrogen bonding and serve as a synthetic handle for further derivatization.

Table 1: Molecular Data for 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile

PropertyValue
Molecular FormulaC₉H₁₁N₄O₂
Molecular Weight223.22 g/mol
IUPAC Name1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
Canonical SMILESCCCCN1C(=C(C#N)N=C1)N+[O-]
InChI KeyNot reported in literature

While the exact InChI Key remains unpublished for this compound, analogous pyrazole derivatives, such as 1-butyl-3-methyl-5-nitro-1H-pyrazole, exhibit InChI Keys like JMCVLUCKGMBXNU-UHFFFAOYSA-N , suggesting similar structural features. The nitro group’s resonance effects and the carbonitrile’s electron-withdrawing nature likely render the pyrazole ring electrophilic at specific positions, facilitating nucleophilic aromatic substitution or cycloaddition reactions .

Synthetic Methodologies

General Approaches to Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or through transition-metal-catalyzed cross-couplings. For nitro- and cyano-substituted pyrazoles, diazonium salt coupling and nucleophilic aromatic substitution are common strategies .

Proposed Synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile

A plausible route involves the following steps:

  • Formation of the Pyrazole Core: Reacting butylhydrazine with a β-ketonitrile precursor (e.g., 3-oxopentanenitrile) under acidic conditions to yield 1-butyl-1H-pyrazole-4-carbonitrile.

  • Nitration: Treating the intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 3-position.

This method aligns with protocols described for related compounds, such as 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, where diazonium coupling and cyclization were employed .

Table 2: Reaction Conditions for Nitration Step

ParameterValue
Nitrating AgentFuming HNO₃ in H₂SO₄
Temperature0–5°C (controlled to prevent decomposition)
Reaction Time2–4 hours

Physicochemical and Spectral Properties

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • ν(C≡N): ~2220–2240 cm⁻¹ (strong absorption characteristic of nitriles) .

  • ν(NO₂): ~1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching of nitro group) .

¹H NMR (CDCl₃, 400 MHz):

  • Butyl chain: δ 0.90 (t, 3H, CH₃), 1.35–1.45 (m, 2H, CH₂), 1.65–1.75 (m, 2H, CH₂), 4.20 (t, 2H, N–CH₂).

  • Pyrazole protons: δ 8.50 (s, 1H, H-5), 8.70 (s, 1H, H-2) .

¹³C NMR (CDCl₃, 100 MHz):

  • Carbonitrile: δ ~115–120 ppm.

  • Nitro-bearing carbon: δ ~140–145 ppm.

Biological Activity and Applications

Agrochemical Uses

Pyrazole nitriles are explored as herbicide and insecticide precursors. The butyl chain may improve soil persistence, while the nitro group could act as a redox-active moiety.

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